molecular formula C9H12O2S B1282783 Tert-butyl thiophene-2-carboxylate CAS No. 939-62-8

Tert-butyl thiophene-2-carboxylate

Cat. No. B1282783
M. Wt: 184.26 g/mol
InChI Key: KJHXSOOIOVLNPZ-UHFFFAOYSA-N
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Patent
US05554615

Procedure details

A solution of t-butyl 2-thiophenecarboxylate (1.84 g, 10 mmol) and N,N,N',N'-tetramethylethylenediamine (1.74 g, 15 mmol) in anhydrous tatrahydrofuran was stirred in a nitrogen stream under cooling with dry ice/acetone, followed by the dropwise addition of a 1.7M solution (8.0 ml) of t-butyllithium (13.6 mmol) in pentane. The obtained mixture was stirred as such for about 50 minutes. Anhydrous dimethylformamide (15 ml) was gradually dropped into the resulting mixture to conduct a reaction. The dry ice/acetone was removed to raise the temperature of the mixture to room one. The resulting mixture was stirred for 40 minutes and poured into 300 ml of a diethyl ether/0.3 N HCl (3:1) mixture. The obtained mixture was stirred for a while. The organic layer was recovered, washed with a phosphate buffer solution having a pH of 7 and an aqueous solution of common salt, dehydrated and distilled to remove the solvent. The residue was purified by silica gel column chromatography (developer: n-hexane/ethyl acetate=8:1) to give t-butyl 5-formyl-2-thiophenecarboxylate. yield: 1.7 g
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
13.6 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].CN(C)CCN(C)C.[C:21](=O)=[O:22].CC(C)=O.C([Li])(C)(C)C>CCCCC.CN(C)C=O>[CH:21]([C:5]1[S:1][C:2]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])=[CH:3][CH:4]=1)=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)OC(C)(C)C
Name
Quantity
1.74 g
Type
reactant
Smiles
CN(CCN(C)C)C
Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Three
Name
solution
Quantity
8 mL
Type
reactant
Smiles
Name
Quantity
13.6 mmol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The obtained mixture was stirred as such for about 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
The dry ice/acetone was removed
TEMPERATURE
Type
TEMPERATURE
Details
to raise the temperature of the mixture to room one
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
poured into 300 ml of a diethyl ether/0.3 N HCl (3:1) mixture
STIRRING
Type
STIRRING
Details
The obtained mixture was stirred for a while
CUSTOM
Type
CUSTOM
Details
The organic layer was recovered
WASH
Type
WASH
Details
washed with a phosphate buffer solution
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (developer: n-hexane/ethyl acetate=8:1)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(=O)C1=CC=C(S1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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